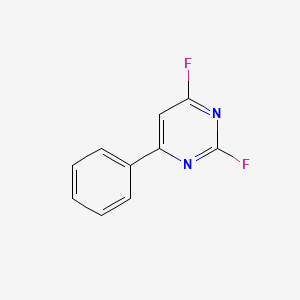

2,4-Difluoro-6-phenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6F2N2 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

2,4-difluoro-6-phenylpyrimidine |

InChI |

InChI=1S/C10H6F2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

ZCHHTEOFXSGDMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluoro 6 Phenylpyrimidine and Its Analogues

General Principles of Pyrimidine (B1678525) Core Construction

The formation of the fundamental pyrimidine ring system can be achieved through various synthetic strategies. These methods typically involve the condensation of two key fragments that together provide the necessary carbon and nitrogen atoms to construct the six-membered heterocycle.

Condensation Reactions in Pyrimidine Annulation

A widely employed and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg The N-C-N component is commonly an amidine, urea (B33335), thiourea (B124793), or guanidine (B92328) derivative. bu.edu.egwikipedia.org This approach allows for the direct incorporation of substituents onto the pyrimidine ring based on the choice of starting materials.

For instance, the Pinner synthesis utilizes the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidines. mdpi.com Modifications of this reaction, such as using β-keto esters, have expanded its utility. mdpi.com Multicomponent reactions, like the Biginelli reaction, also provide a powerful means to assemble substituted pyrimidines in a single step. wikipedia.org

Another common strategy involves the reaction of β-ketoester enolates with isothiourea salts to generate the pyrimidine skeleton. mdpi.com This method has been historically significant in the synthesis of various pyrimidine derivatives. mdpi.com More contemporary approaches have utilized tandem reactions, such as the iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines, which proceed through an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration sequence. mdpi.com

A deconstruction-reconstruction strategy has also been developed, where existing pyrimidine-containing compounds are transformed into other nitrogen heteroaromatics. nih.gov This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and used in various heterocycle-forming reactions. nih.gov

The following table summarizes common condensation reactions for pyrimidine synthesis:

| C-C-C Fragment | N-C-N Fragment | Reaction Name/Type | Resulting Pyrimidine |

| 1,3-Dicarbonyl Compound | Amidine | Pinner Synthesis | Substituted Pyrimidine |

| β-Keto Ester | Amidine | Modified Pinner Synthesis | Substituted Pyrimidine |

| Aldehyde, β-Ketoester, Urea | Biginelli Reaction | Dihydropyrimidine | |

| β-Fluoroenolate Salt | Amidine | Cyclocondensation | Fluorinated Aminopyrimidine nih.gov |

| α,β-Unsaturated Ketone | Amidine | Michael Addition-Cyclization | Substituted Pyrimidine |

Halogenation and Subsequent Fluorination Strategies for Pyrimidine Rings

Introducing fluorine atoms onto a pre-formed pyrimidine ring is a critical step in the synthesis of many fluorinated pyrimidines. This is often achieved through a two-step process of halogenation followed by nucleophilic substitution with a fluoride (B91410) source.

The positions on the pyrimidine ring exhibit different reactivities. The 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is less electron-deficient and more amenable to electrophilic substitution. wikipedia.org

Halogenation: Chlorination is a common initial step, often accomplished using reagents like phosphorus oxychloride (POCl₃) to convert hydroxyl groups (present in pyrimidinones) into chloro groups. google.com Bromination can be achieved using reagents like bromine in acetic acid. clockss.org The reactivity of the pyrimidine ring can be influenced by the substituents present. For example, electron-donating groups can facilitate electrophilic halogenation at the 5-position. wikipedia.org

Fluorination: Once a halogen, typically chlorine, is in place at an electron-deficient position (C2, C4, or C6), it can be displaced by a fluoride ion. This nucleophilic aromatic substitution (SNAr) is a key step. Common fluorinating agents include potassium fluoride (KF) and silver(II) fluoride (AgF₂). nih.govgoogle.com The choice of fluorinating agent and reaction conditions can be crucial for achieving high yields and selectivity. For instance, AgF₂ has been shown to be effective for the site-selective fluorination of pyridines and diazines adjacent to a nitrogen atom. nih.gov

Electrophilic fluorinating agents, such as Selectfluor®, can directly introduce fluorine onto the pyrimidine ring, particularly at the electron-rich 5-position. mdpi.comresearchgate.net

Specific Synthetic Routes to 2,4-Difluoro-6-phenylpyrimidine

The synthesis of this compound typically starts from a precursor containing the 6-phenylpyrimidine core. A common strategy involves the following steps:

Construction of the 6-phenylpyrimidinone core: This can be achieved through the condensation of a phenyl-substituted three-carbon component with a urea or thiourea derivative. For example, the reaction of a β-keto ester bearing a phenyl group with urea can yield a 6-phenyl-dihydropyrimidinone.

Halogenation: The resulting pyrimidinone, which exists in tautomeric equilibrium with its hydroxypyrimidine form, is then halogenated, typically chlorinated, at the 2- and 4-positions. This is commonly done using phosphorus oxychloride (POCl₃), converting the hydroxyl groups to chloro groups to yield 2,4-dichloro-6-phenylpyrimidine (B1267630).

Fluorination: The final step is the nucleophilic substitution of the chlorine atoms with fluorine. This is achieved by treating the 2,4-dichloro-6-phenylpyrimidine with a suitable fluorinating agent, such as potassium fluoride (KF), often in a high-boiling point solvent or under phase-transfer conditions to facilitate the reaction.

An alternative approach could involve building the fluorinated pyrimidine ring directly, though this is less common for this specific substitution pattern.

Synthesis of Structurally Related Fluorinated Pyrimidine Derivatives

The synthetic methodologies for this compound can be adapted to create a wide array of structurally related fluorinated pyrimidine derivatives. This involves strategies for selectively introducing fluorine and for further functionalizing the pyrimidine ring.

Strategies for Regioselective Introduction of Fluorine Atoms

The position of fluorine atom incorporation on the pyrimidine ring is critical for the molecule's properties. Several strategies allow for regioselective fluorination:

Direct Electrophilic Fluorination: Reagents like Selectfluor® can be used to directly and selectively introduce a fluorine atom at the C-5 position of the pyrimidine ring, which is the most susceptible to electrophilic attack. mdpi.comresearchgate.net

Nucleophilic Substitution of Halogens: As described for the synthesis of this compound, the conversion of hydroxyl groups at the C-2, C-4, and C-6 positions to good leaving groups like chlorine, followed by SNAr with a fluoride source, is a powerful method for introducing fluorine at these specific positions. acs.org The relative reactivity of these positions can sometimes be exploited for selective monofluorination under controlled conditions.

Building from Fluorinated Precursors: Synthesizing the pyrimidine ring from starting materials that already contain fluorine atoms is another effective strategy. For example, using a fluorinated β-dicarbonyl compound in a condensation reaction can directly lead to a pyrimidine with fluorine at a specific position. nih.gov

Functionalization at Pyrimidine Ring Positions (e.g., C-6, C-2, C-4)

Once the fluorinated pyrimidine core is established, further modifications can be made at various positions on the ring to generate diverse analogues.

C-6 Position: The C-6 position can be functionalized through various methods. One approach involves the lithiation of the pyrimidine ring followed by reaction with an electrophile. nih.gov For instance, treatment of a suitably protected pyrimidine with a strong base like lithium diisopropylamide (LDA) can generate a lithiated intermediate, which can then react with aldehydes, ketones, or alkyl halides to introduce new substituents at the C-6 position. nih.gov Suzuki and Stille cross-coupling reactions are also powerful tools for introducing aryl or other carbon-based groups at a halogenated C-6 position.

C-2 and C-4 Positions: The C-2 and C-4 positions, being electron-deficient, are particularly susceptible to nucleophilic substitution. wikipedia.org The fluorine atoms in 2,4-difluoropyrimidines can be selectively displaced by various nucleophiles, such as amines, alkoxides, and thiols. The relative reactivity of the C-4 position is generally higher than the C-2 position towards nucleophilic attack, allowing for sequential and regioselective functionalization. For example, reaction with an amine at a lower temperature might lead to substitution primarily at the C-4 position, while reaction at a higher temperature could lead to disubstitution.

C-5 Position: The C-5 position is less reactive towards nucleophiles but can be functionalized through electrophilic substitution reactions like halogenation or nitration, provided the ring is not too deactivated by the fluorine substituents. wikipedia.org Metal-catalyzed cross-coupling reactions can also be employed at a halogenated C-5 position.

The following table summarizes functionalization strategies for fluorinated pyrimidines:

| Position | Method | Reagents | Result |

| C-6 | Lithiation and Electrophilic Quench | LDA, Electrophile | C-6 Substituted Pyrimidine nih.gov |

| C-6 | Suzuki Coupling | Palladium Catalyst, Boronic Acid | C-6 Arylated Pyrimidine |

| C-2/C-4 | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | C-2/C-4 Functionalized Pyrimidine nih.gov |

| C-5 | Electrophilic Halogenation | NBS, NCS | 5-Halopyrimidine wikipedia.org |

Modular Synthesis Approaches to Diversified Analogues

The synthesis of this compound and its analogues benefits significantly from modular approaches that allow for the late-stage introduction of chemical diversity. These strategies are centered around the construction of a core pyrimidine structure, which is then functionalized in a stepwise manner, enabling the efficient generation of a library of related compounds. Key to these methodologies is the use of versatile starting materials and robust, high-yielding coupling reactions that can accommodate a wide range of substituents.

A prevalent modular strategy involves the use of a multiply-halogenated pyrimidine scaffold, such as 2,4,6-trichloropyrimidine, as a versatile starting point. This approach allows for the sequential and regioselective substitution of the halogen atoms, providing a powerful tool for introducing various functional groups at specific positions on the pyrimidine ring.

One of the most effective methods for introducing the aryl or heteroaryl moiety at the 6-position of the pyrimidine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely employed due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. This enables the synthesis of a diverse library of 6-aryl- and 6-heteroaryl-2,4-difluoropyrimidine analogues by simply varying the boronic acid coupling partner.

The general synthetic pathway can be conceptualized as a two-stage process:

Initial Coupling: The more reactive chlorine atom at the 4- or 6-position of a polychlorinated pyrimidine can be selectively coupled with an appropriate arylboronic acid.

Fluorination: The remaining chloro or hydroxyl groups are then converted to fluoro groups. This is often achieved using a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst or by using more modern and milder fluorinating reagents.

This modular design is exemplified by the synthesis of various 6-substituted-2,4-difluoropyrimidines. For instance, starting from 2,4,6-trichloropyrimidine, a Suzuki-Miyaura coupling can be performed to introduce a phenyl group or a substituted phenyl group at the 6-position. The resulting 6-phenyl-2,4-dichloropyrimidine can then be subjected to a halogen exchange (halex) reaction to yield the final this compound. The diversification is achieved by employing a range of arylboronic acids in the initial coupling step.

The table below illustrates the versatility of the Suzuki-Miyaura coupling in the synthesis of 6-aryl-2,4-dichloropyrimidine intermediates, which are precursors to the target difluoro compounds.

| Entry | Arylboronic Acid | Product (6-Aryl-2,4-dichloropyrimidine) |

| 1 | Phenylboronic acid | 2,4-Dichloro-6-phenylpyrimidine |

| 2 | 4-Methylphenylboronic acid | 2,4-Dichloro-6-(4-methylphenyl)pyrimidine |

| 3 | 4-Methoxyphenylboronic acid | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine |

| 4 | 3-Chlorophenylboronic acid | 2,4-Dichloro-6-(3-chlorophenyl)pyrimidine |

| 5 | 2-Thienylboronic acid | 2,4-Dichloro-6-(2-thienyl)pyrimidine |

| Precursor | Fluorinating Agent | Product |

| 2,4-Dichloro-6-phenylpyrimidine | KF/Phase-transfer catalyst | This compound |

| 2,4-Dichloro-6-(4-methylphenyl)pyrimidine | KF/Phase-transfer catalyst | 2,4-Difluoro-6-(4-methylphenyl)pyrimidine |

| 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | KF/Phase-transfer catalyst | 2,4-Difluoro-6-(4-methoxyphenyl)pyrimidine |

This modular approach, combining selective cross-coupling and subsequent fluorination, provides a powerful and flexible platform for the synthesis of a wide array of this compound analogues. The ability to introduce diversity at a late stage in the synthetic sequence is a significant advantage in medicinal chemistry and materials science for the exploration of structure-activity or structure-property relationships.

Chemical Reactivity and Transformation Mechanisms of 2,4 Difluoro 6 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated Pyrimidines

The presence of two electron-withdrawing nitrogen atoms and two highly electronegative fluorine substituents renders the pyrimidine (B1678525) ring of 2,4-Difluoro-6-phenylpyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C2 and C4 positions, which are activated towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies suggest that many SNAr reactions, particularly those on heterocycles with good leaving groups like fluorine, may proceed through a concerted mechanism. ub.edu In the case of pyrimidines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atoms to stabilize the resulting negative charge in the intermediate or transition state through resonance. mit.edu

The regioselectivity of nucleophilic substitution on 2,4-difluoropyrimidines can often be controlled by tuning the reaction conditions. For instance, in reactions with nucleophiles, the substitution can be directed to either the C4 or C2 position. This selectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. While a comprehensive study on this compound is not extensively documented, analogies can be drawn from similar fluorinated heterocycles like pentafluoropyridine (B1199360). In reactions of pentafluoropyridine with hydroxybenzaldehydes, nucleophilic attack occurs selectively at the C-4 position under mild basic conditions. rsc.orgsolubilityofthings.com However, under harsher conditions, substitution at the C-2 and/or C-6 positions can be achieved. rsc.orgsolubilityofthings.com This suggests that a stepwise and controlled substitution on this compound is feasible, allowing for the sequential introduction of different nucleophiles.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Fluorinated Pyridines

| Reactant | Nucleophile | Conditions | Major Product | Reference |

| Pentafluoropyridine | Hydroxybenzaldehydes | Mildly basic | 4-Substituted product | rsc.orgsolubilityofthings.com |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | Reflux | 2,4-Disubstituted product | rsc.org |

Electrophilic Aromatic Substitution on the Phenyl Moiety

While the pyrimidine ring is electron-deficient, the attached phenyl group can undergo electrophilic aromatic substitution (SEAr). However, the strongly electron-withdrawing nature of the 2,4-difluoropyrimidine (B1295326) substituent deactivates the phenyl ring towards electrophilic attack. This deactivating effect is analogous to that observed in other aromatic systems substituted with electron-poor heterocycles.

Electrophilic aromatic substitution is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a σ-complex or arenium ion. libretexts.org The rate of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position.

Given the deactivating nature of the pyrimidine substituent, electrophilic substitution on the phenyl ring of this compound would be expected to be sluggish and require harsh reaction conditions. The substitution, if it occurs, would be directed to the meta positions of the phenyl ring. Standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely proceed with lower yields compared to an unsubstituted benzene (B151609) ring. wikipedia.org For instance, the nitration of pyridine, another electron-deficient heterocycle, is significantly slower than that of benzene and requires forcing conditions. wikipedia.orgrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine and Phenyl Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the derivatization of pyrimidine scaffolds. nih.govnih.govsigmaaldrich.cnrsc.orgresearchgate.netyoutube.comresearchgate.net For this compound, these reactions offer a versatile platform to introduce a wide range of substituents at both the pyrimidine and phenyl rings.

The C-F bonds at the C2 and C4 positions of the pyrimidine ring can be activated for cross-coupling reactions, although they are generally less reactive than the corresponding C-Cl, C-Br, or C-I bonds. However, with the appropriate choice of catalyst and ligands, successful couplings can be achieved. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations are commonly employed.

A key challenge in the cross-coupling of 2,4-dihalopyrimidines is controlling the regioselectivity. Generally, substitution is favored at the C4 position. However, recent research has shown that C2-selective cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols can be achieved using palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands. nih.gov This highlights the potential for ligand-controlled regioselectivity in the cross-coupling reactions of this compound.

The phenyl group of the molecule can also be functionalized using cross-coupling reactions. For this, the phenyl ring would first need to be halogenated to introduce a suitable handle for the coupling reaction. Subsequent Suzuki-Miyaura or other cross-coupling reactions could then be used to introduce new aryl or alkyl groups.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrimidines

| Substrate | Coupling Partner | Catalyst System | Position of Coupling | Reference |

| 2,4-Dichloropyrimidine | Thiols | Pd(II)/bulky NHC | C2 | nih.gov |

| 6-Chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | C6 | researchgate.net |

| 2,4-Dichloropyridines | Organoboron reagents | Pd/IPr | C4 | nih.gov |

Other Derivatization Strategies and Functional Group Interconversions

Beyond the primary reaction pathways discussed, other derivatization strategies and functional group interconversions (FGI) can be employed to further modify this compound. ub.edumit.edusolubilityofthings.comyoutube.comyoutube.com FGI refers to the transformation of one functional group into another, a crucial strategy in multistep organic synthesis.

For instance, the fluorine atoms, after being substituted by other functional groups via SNAr, can undergo further transformations. An introduced amino group can be converted to a variety of other functionalities. Similarly, a hydroxyl group can be alkylated or acylated. The phenyl ring also offers opportunities for derivatization. For example, if a nitro group were introduced onto the phenyl ring via electrophilic substitution, it could subsequently be reduced to an amino group, which could then be further functionalized.

These derivatization strategies, in combination with the primary reactivity patterns of the molecule, open up a vast chemical space for the synthesis of novel 2,4-disubstituted-6-phenylpyrimidine derivatives with tailored properties for various applications. The ability to selectively modify different parts of the molecule makes this compound a highly valuable and versatile scaffold in modern chemistry.

Spectroscopic Characterization and Computational Elucidation of 2,4 Difluoro 6 Phenylpyrimidine

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei like ¹⁹F. rsc.org The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond interactions between neighboring nuclei.

¹H NMR: In the proton NMR spectrum of 2,4-Difluoro-6-phenylpyrimidine, the phenyl group protons are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the pyrimidine (B1678525) ring will likely be the most downfield due to the electron-withdrawing nature of the heterocyclic ring. The single proton on the pyrimidine ring (at position 5) is anticipated to show a distinct signal, likely a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbons in the phenyl ring would appear in the typical aromatic range (δ 120-140 ppm). The carbons of the pyrimidine ring would be significantly affected by the electronegative nitrogen and fluorine atoms. The fluorine-bonded carbons (C2 and C4) are expected to appear at very high chemical shifts (downfield, potentially >150 ppm) and exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other pyrimidine carbons (C5 and C6) will also show characteristic shifts and couplings.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govaiinmr.com For this molecule, two distinct signals would be expected for the fluorine atoms at positions 2 and 4, unless there is accidental chemical shift equivalence. Their chemical shifts provide direct insight into their electronic environment. colorado.edu The fluorine at C2 may experience a different electronic environment compared to the one at C4 due to the proximity of the phenyl group at C6.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| Phenyl-H (ortho) | 8.2 - 8.4 | Multiplet | |

| Phenyl-H (meta, para) | 7.5 - 7.7 | Multiplet | |

| Pyrimidine-H5 | 7.0 - 7.2 | Triplet | ³JHF ≈ 1-3 Hz |

| ¹³C NMR | |||

| C2 | 160 - 165 | Doublet | ¹JCF ≈ 200-250 Hz |

| C4 | 160 - 165 | Doublet | ¹JCF ≈ 200-250 Hz |

| C5 | 110 - 115 | Triplet | ²JCF ≈ 20-30 Hz |

| C6 | 155 - 160 | Singlet | |

| Phenyl-C (ipso) | 135 - 138 | Singlet | |

| Phenyl-C | 128 - 132 | Singlet | |

| ¹⁹F NMR | |||

| F at C2 | -70 to -90 | Singlet or Doublet | |

| F at C4 | -70 to -90 | Singlet or Doublet |

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent method for identifying the presence of specific functional groups. nih.gov

For this compound, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: Strong to medium intensity bands in the 1400-1650 cm⁻¹ region are characteristic of the pyrimidine and phenyl rings.

C-F Stretching: Strong and distinct absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the carbon-fluorine bonds.

Ring Vibrations: The characteristic "breathing" vibrations of the aromatic and heteroaromatic rings appear as a series of bands throughout the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: These are estimated frequency ranges. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=N Stretch (Pyrimidine) | 1550 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Phenyl Ring Bending (out-of-plane) | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining structural insights. libretexts.orgsapub.org

For this compound (C₁₀H₅F₂N₂), the molecular weight is 191.16 g/mol . The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would likely involve the loss of stable neutral fragments. Key expected fragments could include:

[M-HCN]⁺: Loss of a hydrogen cyanide molecule (27 Da) from the pyrimidine ring, a common fragmentation pathway for nitrogen heterocycles.

[C₆H₅]⁺: The phenyl cation at m/z = 77, resulting from cleavage of the bond connecting the phenyl group to the pyrimidine ring.

Loss of Fluorine: Fragmentation involving the loss of a fluorine atom or HF could also occur, leading to peaks at [M-F]⁺ or [M-HF]⁺.

Quantum Chemical Calculations for Electronic and Structural Insights

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a theoretical framework to complement experimental data. jacsdirectory.com These calculations can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to determine the most stable three-dimensional conformation of the molecule. nih.govnih.govajchem-a.com The calculations would provide optimized bond lengths, bond angles, and dihedral angles. For this compound, key findings would include the planarity of the pyrimidine and phenyl rings and the dihedral angle between them, which influences the degree of π-conjugation. The calculated C-F, C-N, and C-C bond lengths can be compared with experimental data from X-ray crystallography if available, or with known values for similar compounds.

Table 3: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar heterocyclic systems.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-F | 1.33 - 1.36 |

| C-N (pyrimidine) | 1.31 - 1.34 |

| C-C (pyrimidine) | 1.38 - 1.40 |

| C-C (phenyl) | 1.39 - 1.41 |

| C-C (inter-ring) | 1.47 - 1.50 |

| **Bond Angles (°) ** | |

| N-C-N (pyrimidine) | ~125 |

| C-N-C (pyrimidine) | ~115 |

| F-C-N | ~118 |

| **Dihedral Angle (°) ** | |

| Pyrimidine Ring - Phenyl Ring | 20 - 40 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.govnih.gov A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more prone to electronic transitions and chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be distributed over the electron-deficient difluoropyrimidine ring.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated. These parameters provide quantitative measures of the molecule's tendency to donate or accept electrons, offering valuable predictions about its behavior in chemical reactions.

Table 4: Predicted Electronic Properties of this compound from DFT Calculations Note: Values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.0 to 3.5 D | Measure of molecular polarity |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to denote different potential regions.

In the context of a molecule like this compound, the MEP map provides a clear picture of its electronic landscape. Typically, MEP maps are generated using computational methods, such as Density Functional Theory (DFT). The color scale generally ranges from red to blue, where:

Red and Yellow regions indicate areas of negative electrostatic potential. These are electron-rich zones, primarily located around electronegative atoms, and are susceptible to electrophilic attack. For this compound, these negative potentials would be concentrated around the nitrogen and fluorine atoms.

Blue regions signify areas of positive electrostatic potential. These are electron-deficient zones, usually found around hydrogen atoms, and represent likely sites for nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most significant centers of negative potential, making them the primary sites for interactions with electrophiles or protonation. The highly electronegative fluorine atoms also contribute significantly to the negative potential landscape. Conversely, the hydrogen atoms on the phenyl ring would exhibit positive potential. The interplay of the electron-withdrawing fluorine atoms and the pyrimidine ring with the phenyl group dictates the precise charge distribution and reactivity profile of the molecule.

Table 1: Representative MEP Data Interpretation

| Color Region | Electrostatic Potential | Interpretation | Likely Interaction |

| Red | Most Negative | Electron-rich, high electron density | Electrophilic Attack |

| Yellow/Orange | Negative | Electron-rich | Electrophilic Attack |

| Green | Neutral | van der Waals surface | Non-polar Interaction |

| Blue | Positive | Electron-poor, low electron density | Nucleophilic Attack |

This table provides a generalized interpretation of MEP color-coding as specific computational data for this compound is not available in the cited search results.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the rotation around the single bond connecting the phenyl group to the pyrimidine ring. The relative orientation of these two rings is defined by a torsional or dihedral angle. The stability of different conformers is determined by a balance of steric and electronic effects.

In phenylpyrimidines, the primary factor governing the conformation is the steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyrimidine ring. documentsdelivered.com For this compound, the key interaction would be between the ortho-hydrogens of the phenyl ring and the fluorine atom at the 4-position of the pyrimidine ring.

To minimize steric repulsion, the phenyl ring is likely to be twisted out of the plane of the pyrimidine ring. A completely planar conformation would lead to significant steric clashes. Computational studies on similar phenylpyrimidines have shown that the torsional angle increases with the number and size of interacting groups. documentsdelivered.com The most stable conformer will adopt a dihedral angle that represents the minimum energy state, balancing the unfavorable steric interactions with the favorable π-conjugation between the two aromatic rings, which is maximized in a planar arrangement.

Table 2: Potential Torsional Angles and Stabilizing Factors

| Conformation | Approximate Dihedral Angle (Phenyl-Pyrimidine) | Key Interactions | Expected Relative Stability |

| Planar | 0° | Maximal π-conjugation, high steric hindrance | Unstable |

| Twisted | Non-zero, Non-90° | Balance of steric repulsion and π-conjugation; potential for C-H···F interaction | Most Stable |

| Perpendicular | 90° | Minimal π-conjugation, minimal steric hindrance | Less Stable |

This table is a theoretical representation based on principles of conformational analysis in related molecules, as specific experimental or computational data for this compound was not found in the search results.

Applications in Advanced Organic Synthesis

2,4-Difluoro-6-phenylpyrimidine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the reactivity of its difluorinated pyrimidine (B1678525) core. The two fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. This stepwise functionalization is a key feature that enables the generation of a diverse array of substituted pyrimidine derivatives from a single starting material.

Heterocyclic compounds are a cornerstone in organic synthesis, with many identified as "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds. sigmaaldrich.com The synthesis of such molecules often begins with commercially available building blocks. sigmaaldrich.com Pyrimidine derivatives, in particular, are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

The general reactivity of dichloropyrimidines, which are common precursors to their difluoro counterparts, provides insight into the synthetic potential of this compound. For instance, 4,6-dichloropyrimidine (B16783) is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. chemicalbook.com This highlights the capacity of the di-halogenated pyrimidine core to undergo sequential, controlled reactions to build molecular complexity. The synthesis of various 2-substituted-4,6-diarylpyrimidines has been achieved through one-pot, three-component reactions, demonstrating the efficiency of using pyrimidine-based scaffolds to create diverse libraries of compounds. nih.gov

Utilization in the Construction of Complex Heterocyclic Scaffolds

The ability to selectively functionalize the 2- and 4-positions of the pyrimidine ring makes this compound a valuable precursor for the synthesis of fused and complex heterocyclic systems. The pyranopyrimidine core, for example, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. nih.gov

The synthesis of pyrimidine-fused heterocyclic frameworks is an active area of research. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has been extensively investigated, though the development of the main core can be challenging. nih.gov The use of versatile building blocks like tetronic acid in multicomponent reactions has proven effective in constructing various heterocyclic motifs. nih.gov This underscores the importance of having accessible and reactive starting materials like this compound for the efficient assembly of complex structures.

Research on related dihalopyrimidines further illustrates the potential for scaffold elaboration. For example, the synthesis of 6-aryl-N-(1-arylethyl)thienopyrimidines has been explored through various routes, including selective Suzuki reactions on 6-bromo-4-chlorothienopyrimidine. nih.gov Such strategies, which involve the stepwise modification of a di-halogenated core, can be conceptually applied to this compound to access novel heterocyclic systems.

Role in Stereoselective Synthesis and Chirality Transfer

While the direct involvement of this compound in stereoselective synthesis and chirality transfer is not extensively documented, the principles of such reactions can be applied to its derivatives. Stereoselective reactions are crucial in organic synthesis as they control the spatial arrangement of atoms in a molecule, which is particularly important in the synthesis of chiral drugs.

A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. google.com This can be influenced by the reaction mechanism and the structure of the starting material. google.com For example, in E2 elimination reactions, the orientation of the substrate can dictate the formation of a specific alkene stereoisomer, making the reaction stereospecific. researchgate.net

In the context of pyrimidine synthesis, stereoselectivity can be introduced through various means. For instance, the synthesis of P-chiral P-heterocyclic building blocks for phosphono sugars has been achieved through stereoselective additions to allyldiphenylphosphonate esters followed by ring-closing metathesis. nih.gov These building blocks possess stereogenic centers that can direct subsequent transformations. nih.gov While not directly involving this compound, this demonstrates how chiral centers can be incorporated into heterocyclic systems, a strategy that could be extended to derivatives of the title compound.

Catalytic Transformations and Reaction Optimization Involving this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. The reactivity of this compound can be modulated and enhanced through the use of various catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions are commonly used to arylate halogenated heterocycles. The synthesis of 6-aryl-2,4-diaminopyrimidines and triazines, for example, has been achieved via palladium-catalyzed Suzuki cross-coupling of their chloro-analogs with aryl boronic acids. researchgate.net Similarly, ruthenium-catalyzed C-H difluoroalkylation of aniline (B41778) derivatives has been reported using pyrimidyl auxiliaries, showcasing how transition metals can be used to functionalize molecules containing a pyrimidine ring. rsc.org

The optimization of reaction conditions is crucial for achieving high yields and selectivity. For the synthesis of 2-substituted-4,6-diarylpyrimidines, the use of a ZnO catalyst in a one-pot, three-component reaction has been shown to be an efficient protocol. nih.gov The catalyst is inexpensive, stable, and recyclable, offering several advantages for sustainable synthesis. nih.gov

The synthesis of the precursor, 2,4-dichloro-6-phenylpyrimidine (B1267630), can be achieved through the chlorination of the corresponding dihydroxypyrimidine. The synthesis of dichloropyrimidines often involves reagents like phosphorus oxychloride. google.comchemicalbook.com The subsequent fluorination to yield this compound would typically involve a nucleophilic fluorinating agent. The optimization of these catalytic and stoichiometric reactions is key to the efficient production and utilization of this compound as a valuable synthetic intermediate.

Applications in Material Science Research

Incorporation of Fluorinated Pyrimidines into Liquid Crystalline Systems

The introduction of fluorine into liquid crystal (LC) structures is a well-established strategy for modifying their physical properties to meet the demands of display technologies. researchgate.netrsc.org The small size of the fluorine atom allows for its incorporation into various parts of a liquid crystal molecule without drastically disrupting the mesophase-forming ability. researchgate.netrsc.org However, its high electronegativity imparts a significant dipole moment, which can be used to tailor properties such as dielectric anisotropy, optical anisotropy, and viscoelasticity. researchgate.netrsc.org

The placement of fluorine atoms on the pyrimidine (B1678525) ring, as in 2,4-Difluoro-6-phenylpyrimidine, is particularly impactful. Research on analogous fluorinated phenyl-pyrimidine derivatives has shown that the position of fluorine substitution significantly influences the phase transition temperatures. researchgate.net The interaction between the fluorine atoms and the nitrogen atoms of the pyrimidine ring can alter the molecular packing and intermolecular forces, leading to changes in the stability and range of the liquid crystalline phases. researchgate.net For instance, fluorinated terphenyls are noted for their low viscosity and high chemical and thermal stability, making them desirable components in ferroelectric mixtures. nih.gov

The study of phenyl-pyrimidine liquid crystals has also revealed their potential in advanced applications like "de Vries smectic" liquid crystals, which exhibit minimal layer shrinkage at the Smectic A to Smectic C phase transition, a highly desirable property for high-performance displays. The inherent anisotropy of the rigid phenyl-pyrimidine core is a key factor in the thermoelastic properties of these materials. nih.govmpg.de

| Compound | Transition | Temperature (°C) |

| 2-(3-fluoro-4'-pentylbiphenyl-4-yl)-5-hexylpyrimidine | Cr -> SmC | 96.0 |

| SmC -> SmA | 134.0 | |

| SmA -> N | 145.0 | |

| N -> Iso | 196.0 | |

| Data for a related fluorinated phenylpyrimidine derivative. researchgate.net |

Development of Functional Polymers and Fluorinated Network Materials

While specific research on polymers derived directly from this compound is not extensively documented, the principles of polymer chemistry suggest its high potential as a monomer for functional polymers and network materials. researchgate.netmdpi.comnih.gov The reactivity of the fluoro-substituted pyrimidine ring, particularly towards nucleophilic aromatic substitution, provides a versatile platform for polymerization. mdpi.com

The development of fluoropolymers is a rapidly growing field, driven by the demand for materials with high thermal stability, chemical resistance, and specific electronic properties. mdpi.com Perfluorinated heteroaromatics, such as perfluoropyridine, are known to react with a variety of nucleophiles to form linear or cross-linked polymers. mdpi.com This reactivity is directly applicable to this compound. The two fluorine atoms can be sequentially or simultaneously substituted by di-functional monomers (e.g., bisphenols, diamines, or dithiols) to yield a variety of polymer structures, such as poly(ether-pyrimidine)s, poly(amino-pyrimidine)s, or poly(thioether-pyrimidine)s.

The resulting polymers would be expected to exhibit enhanced thermal stability and solubility in organic solvents, properties conferred by the rigid phenylpyrimidine unit and the strong carbon-fluorine bonds. Furthermore, the polar nature of the pyrimidine ring could be exploited to create materials with specific dielectric properties or for applications in separation and purification processes. mdpi.com The development of such polymers from defined molecular building blocks is a key area of modern materials science. rsc.org

Optoelectronic Material Applications of Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives have garnered significant interest for their application in optoelectronic devices, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The pyrimidine ring acts as a strong electron acceptor, which facilitates the design of molecules with tailored electronic properties for efficient light emission. mdpi.com

Research on 2-phenylpyrimidine (B3000279) derivatives has demonstrated their high thermal stability, a crucial prerequisite for materials used in vacuum-deposited OLED fabrication. mdpi.comktu.edu Thermogravimetric analysis of related compounds shows decomposition temperatures well above 300°C, indicating their suitability for such applications. mdpi.comktu.edu By attaching various donor moieties to the phenylpyrimidine core, the emission color can be tuned across the visible spectrum. For example, derivatives with triphenylamine (B166846) groups have been shown to be effective blue emitters, while the addition of methoxy (B1213986) groups can shift the emission to the green-blue region. mdpi.com

| Compound | Melting Point (°C) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Max. EQE (%) |

| PP1 | 249 | 106 | 397 | - |

| PP2 | 213 | 103 | 438 | 10.6 |

| Data for related 2-phenylpyrimidine derivatives. mdpi.comktu.edu |

Exploration of this compound Hybrids for Tunable Material Properties

The creation of hybrid materials, where a core molecular scaffold is combined with other functional units, is a powerful strategy for developing materials with tunable properties. The this compound unit is an excellent candidate for such an approach. Its synthetic accessibility and the reactive nature of the C-F bonds allow for the facile creation of hybrid molecules.

By combining the this compound core with other heterocyclic systems, such as triazoles, imidazoles, or carbazoles, it is possible to create novel materials with tailored photophysical and electronic properties. For instance, the linkage of pyrimidine with triazole moieties has been explored for the development of new anti-cancer agents, showcasing the versatility of this synthetic strategy.

In the context of material science, such hybrids could be designed to fine-tune the emission color, charge transport characteristics, and thermal stability for applications in OLEDs. The introduction of different functional groups allows for precise control over the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for optimizing device performance. The exploration of these hybrid structures opens up a vast chemical space for the discovery of new materials with on-demand properties for a wide range of advanced applications.

Academic Research Perspectives in Medicinal Chemistry Focus on Design Principles and Molecular Mechanisms

Pyrimidine (B1678525) as a Privileged Pharmacophore for Molecular Investigation

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry. scialert.netnih.gov Its prevalence in natural products, such as nucleic acid bases (cytosine, thymine, and uracil) and vitamin B1, underscores its biocompatibility and significance in biological processes. scialert.nethumanjournals.com This inherent biological relevance has made the pyrimidine ring an attractive starting point for the design and development of novel therapeutic agents. scialert.netnih.gov The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the creation of diverse chemical libraries for screening against various biological targets. mdpi.com

The pyrimidine core's ability to engage in various non-covalent interactions, including hydrogen bonding, and to act as a bioisostere for other aromatic systems like the phenyl group, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Consequently, pyrimidine derivatives have been successfully developed for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. humanjournals.comresearchgate.net The sustained interest in pyrimidine-based compounds stems from their proven track record in yielding clinically effective drugs and their adaptability for further optimization. nih.govmdpi.com

Rational Design of Pyrimidine-Based Agents through Scaffold Modification

The rational design of pyrimidine-based therapeutic agents heavily relies on the strategic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com Medicinal chemists employ various strategies, including the introduction of different substituents, the fusion of the pyrimidine ring with other cyclic systems, and the application of bioisosteric replacements to fine-tune the molecule's properties. nih.govmdpi.com For instance, in the context of kinase inhibitors, a significant area for pyrimidine-based drugs, modifications are often guided by the structure of the target enzyme's active site. nih.gov

A common approach involves the synthesis of a series of analogues where specific positions on the pyrimidine ring are systematically altered. nih.gov This allows for the exploration of the structure-activity relationship (SAR) and the identification of key pharmacophoric features required for biological activity. researchgate.net Techniques like molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, have also been successfully used to create novel pyrimidine derivatives with improved properties. mdpi.com The synthesis of these modified scaffolds often involves multi-step reaction sequences, utilizing a range of modern synthetic methodologies. nih.govmdpi.com The ultimate goal of scaffold modification is to develop drug candidates with optimized efficacy and a reduced potential for off-target effects and toxicity. nih.gov

Influence of Fluorination on Molecular Recognition and Target Binding Interactions

The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, can profoundly influence their physicochemical properties and biological activity. This is particularly relevant for compounds like 2,4-Difluoro-6-phenylpyrimidine, where the fluorine atoms play a crucial role in modulating its interactions with biological targets.

Modulation of Lipophilicity and Metabolic Stability

Fluorination is a widely used strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. tandfonline.comnih.gov Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, can be significantly altered by the introduction of fluorine. researchgate.net While the replacement of a hydrogen atom with a fluorine atom often leads to a slight increase in lipophilicity, the effect can be context-dependent and can sometimes result in a decrease, particularly in specific structural motifs. researchgate.netnih.gov

A primary advantage of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. researchgate.net By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the half-life of a drug can be prolonged, leading to improved bioavailability. tandfonline.comresearchgate.net For example, the presence of the two fluorine atoms in this compound would be expected to increase its resistance to metabolic degradation.

Impact on Binding Affinity and Selectivity via Electronic and Steric Effects

The introduction of fluorine atoms can have a significant impact on a molecule's binding affinity and selectivity for its biological target due to both electronic and steric effects. tandfonline.com Fluorine is the most electronegative element, and its presence can alter the electron distribution within a molecule, influencing its pKa and dipole moment. tandfonline.com This can lead to more favorable electrostatic interactions with the target protein, thereby increasing binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives (Methodological Aspects)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. humanjournals.comresearchgate.net For pyrimidine derivatives, SAR studies typically involve the systematic synthesis and biological evaluation of a series of related compounds. nih.govnih.gov The goal is to identify which parts of the molecule, known as pharmacophores, are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.net

Methodologically, SAR studies begin with a "hit" or "lead" compound, which is a molecule showing initial promise. nih.gov Chemists then synthesize analogues by modifying specific substituents on the pyrimidine ring. ekb.eg For example, different functional groups might be introduced at the 2, 4, 5, or 6 positions to probe the effects of steric bulk, electronics, and hydrogen bonding potential. mdpi.com The biological activity of these new compounds is then assessed through in vitro assays. nih.gov The resulting data, which links specific structural changes to changes in activity, allows researchers to build a model of the key structural requirements for interaction with the biological target. humanjournals.comnih.gov This iterative process of design, synthesis, and testing is fundamental to the optimization of a lead compound into a viable drug candidate. nih.gov

Computational Approaches in Molecular Design and Lead Optimization

In modern drug discovery, computational methods play an indispensable role in the design and optimization of lead compounds, including pyrimidine derivatives. frontiersin.orgnih.gov These in silico techniques can significantly accelerate the drug development process by providing valuable insights into ligand-target interactions and predicting the properties of novel molecules before they are synthesized. nih.govnih.gov

Structure-based drug design (SBDD) approaches, such as molecular docking, are used when the three-dimensional structure of the biological target is known. frontiersin.org Docking simulations can predict the binding mode of a pyrimidine derivative within the active site of a protein, helping to rationalize observed SAR data and guide the design of new analogues with improved binding affinity. researchgate.net Molecular dynamics (MD) simulations can further provide insights into the dynamic nature of the ligand-protein complex and the stability of key interactions over time. researchgate.net

When the target structure is unknown, ligand-based methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are employed. nih.gov 3D-QSAR models can correlate the physicochemical properties of a series of pyrimidine derivatives with their biological activities, leading to predictive models that can be used to screen virtual libraries for new, potent compounds. researchgate.net These computational tools, often used in an integrated fashion, enable a more rational and efficient exploration of chemical space, ultimately leading to the identification of promising drug candidates. frontiersin.org

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is instrumental in understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein or nucleic acid, at the atomic level. For derivatives of the this compound scaffold, molecular docking has been employed to elucidate binding modes, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors for various therapeutic targets.

Research on compounds containing the 6-phenylpyrimidine core has utilized molecular docking to explore and confirm their binding within the active sites of several key enzymes implicated in disease. These studies reveal that the phenylpyrimidine scaffold serves as a crucial anchor, with substituents at various positions modulating the binding affinity and selectivity.

For instance, in the development of inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), a vital target for antimalarial drugs, docking studies were performed on a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines bearing a 6-phenyl substituent. nih.gov These in silico assessments helped to understand the impact of the 6-phenyl group on inhibitory activity. nih.gov The studies found that among different substituents at the 6-position (cyclopropyl, phenyl, and cyclohexyl), compounds with a cyclopropyl (B3062369) group generally yielded the best docking scores, followed by the phenyl and cyclohexyl groups. nih.gov

In the context of cancer and autoimmune diseases, derivatives of 4- or 6-phenyl-pyrimidine have been investigated as Janus kinase 3 (JAK3) inhibitors. nih.gov Molecular docking was crucial in designing highly potent and selective compounds by incorporating a covalent binding tether designed to interact with a unique cysteine residue (Cys909) in JAK3. nih.gov Similarly, docking studies of pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain showed that specific modifications could form additional hydrogen bonds with mutant residues like Ser797, which is critical for overcoming drug resistance in non-small cell lung cancer. nih.gov

Further research has explored pyrimidine derivatives as inhibitors for targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Docking analysis of potent cyanopyridone derivatives revealed excellent docking scores and specific binding interactions within the ATP-binding pockets of VEGFR-2 and HER-2, corroborating their in vitro inhibitory activity. mdpi.com The interaction of pyrimidine derivatives is not limited to proteins; studies have also shown through docking that hybrid 4,6-dihydrazone pyrimidine derivatives can bind to DNA via groove binding and partial intercalation. mdpi.com

These investigations collectively underscore the utility of molecular docking in the rational design of drugs based on the phenylpyrimidine scaffold, providing detailed insights into the molecular interactions that govern biological activity.

Table 1: Molecular Docking Studies of Phenylpyrimidine Derivatives

| Macromolecule Target | PDB ID | Derivative Series | Key Findings from Docking Studies |

| Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Not Specified | 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines with 6-phenyl substituents | The nature of the substituent at the 6-position of the pyrimidine ring impacts docking scores, with smaller groups like cyclopropyl being favored over phenyl or cyclohexyl groups. nih.gov |

| Janus Kinase 3 (JAK3) | Not Specified | 4- or 6-phenyl-pyrimidine derivatives | Guided the design of a covalent tether to bind to the unique Cys909 residue, enhancing potency and selectivity. nih.gov |

| Epidermal Growth Factor Receptor (EGFR)L858R/T790M/C797S | Not Specified | 2,4,6-trisubstitued pyrido[3,4-d]pyrimidines | A hydroxyl group on the inhibitor could form an additional hydrogen bond with the mutant Ser797 residue, offering a strategy to overcome drug resistance. nih.gov |

| VEGFR-2 / HER-2 | 4ASD / 3RCD | Cyanopyridones and Pyrido[2,3-d]pyrimidines | Potent compounds showed excellent docking scores and binding modes within the enzyme active sites, correlating with in vitro kinase inhibition. mdpi.com |

| DNA | Not Specified | 4,6-dihydrazone pyrimidine derivatives | Compounds were predicted to bind to DNA through a combination of groove binding and partial intercalation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "molecular descriptors," that influence activity, QSAR models serve as predictive tools to guide the synthesis of new, more effective compounds and to understand their mechanism of action. Cheminformatics integrates these computational methods with chemical information to optimize the drug discovery process.

For pyrimidine-based compounds, QSAR studies have been instrumental in identifying the structural features that drive therapeutic efficacy. In a study on phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents, a QSAR analysis was performed to guide further chemical iterations. nih.gov The analysis revealed that lipophilicity was a primary driver for improving antimalarial activity against Plasmodium falciparum. nih.gov However, it also highlighted that the most active compounds in the series suffered from consequently high lipophilicity, which led to poor aqueous solubility and low permeability, providing crucial information for balancing potency and pharmacokinetic properties in future designs. nih.gov

Cheminformatics and QSAR modeling are also applied to predict the interaction of chemicals with various biological pathways. For instance, classification-based QSAR models have been developed to predict the activation of Toll-like receptor 4 (TLR4) or the inactivation of Peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are molecular initiating events in certain toxicity pathways. nih.gov Such models, often built using algorithms like Support Vector Machines (SVM), use a select number of molecular descriptors to classify compounds based on their structural features, demonstrating high accuracy and predictive power for screening new chemicals. nih.gov

The broader applications of cheminformatics in drug discovery for pyrimidine-like scaffolds are vast, including the use of virtual chemical libraries and screening methods to discover novel hits, predict drug properties and toxicity, and analyze large-scale genomic and proteomic data to identify new drug targets. mdpi.com

Table 2: QSAR and Cheminformatics Applications for Pyrimidine Derivatives

| Biological Target/Activity | Model Type | Key Molecular Descriptors | Key Findings |

| Anti-malarial activity (P. falciparum) | QSAR | Lipophilicity | Lipophilicity was identified as a key driver of improved anti-malarial activity, though it negatively impacted solubility and permeability. nih.gov |

| Pulmonary Fibrosis Prediction | Classification-based QSAR | Various structural descriptors (6 for PPAR-γ, 2 for TLR4) | QSAR models can accurately classify compounds based on structural features to predict molecular initiating events in toxicity pathways. nih.gov |

| GPR-54 Antagonistic Activity | QSAR | Not Specified | A QSAR equation was developed to analyze 2-Acylamino-4,6-Diphenylpyridine derivatives as GPR-54 antagonists. researchgate.net |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a driving force in the development of new synthetic routes for 2,4-Difluoro-6-phenylpyrimidine and related derivatives. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Current research aims to address these limitations by exploring more sustainable alternatives.

One promising approach involves the use of ultrasound irradiation in aqueous media, which has been shown to promote the efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. eurjchem.com This method offers advantages such as reduced reaction times, lower energy consumption, and the use of environmentally benign solvents. eurjchem.com Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, further contributes to a more streamlined and sustainable process. eurjchem.com Researchers are also investigating the use of alternative and recyclable reaction media, such as polyethylene (B3416737) glycol (PEG), to minimize waste and environmental impact. eurjchem.com

Application of Advanced Analytical and Imaging Techniques for In-Situ Studies

A deeper understanding of the behavior of this compound and its derivatives within biological systems requires sophisticated analytical and imaging techniques. These tools allow for real-time, in-situ observation and characterization of these compounds.

Advanced spectroscopic methods, including multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), are crucial for the unambiguous structural elucidation of newly synthesized pyrimidine (B1678525) derivatives. tandfonline.commdpi.com X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding structure-activity relationships. eurjchem.com

Furthermore, the incorporation of fluorine atoms, as in this compound, offers a unique advantage for in-situ studies. ¹⁹F NMR spectroscopy can be used as a probe to monitor the interactions and structural dynamics of fluorinated pyrimidines within biological macromolecules like RNA. nih.gov This allows researchers to gain insights into how these compounds behave in their target environments.

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the design of novel pyrimidine compounds is no exception. These computational tools can significantly accelerate the identification and optimization of new molecules with desired properties.

De novo drug design, which involves creating novel molecular structures from the ground up, is being transformed by generative AI algorithms. frontiersin.org These algorithms, including recurrent neural networks (RNNs), can learn the underlying patterns in large datasets of known molecules to generate new, synthetically accessible compounds with predicted biological activities. frontiersin.orgnih.gov This approach has the potential to dramatically reduce the time and cost associated with traditional drug discovery pipelines. nih.gov

AI and ML models are also being employed for:

Quantitative Structure-Activity Relationship (QSAR) modeling: Predicting the biological activity of compounds based on their chemical structure. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Assessing the pharmacokinetic and safety profiles of potential drug candidates early in the discovery process. rsc.org

Library design: Creating focused libraries of compounds for high-throughput screening. springernature.com

While still in its early stages, the integration of AI with experimental validation is showing great promise for the rapid design of potent and selective pyrimidine-based molecules. nih.gov

Exploration of Multifunctional and Hybrid Pyrimidine Scaffolds for Diverse Research Endeavors

The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to the development of multifunctional and hybrid molecules with a wide range of potential applications. mdpi.com The pyrimidine core provides a robust framework that can be readily altered at multiple positions to fine-tune its properties and biological activity. mdpi.com

Researchers are actively exploring the synthesis of hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties. This strategy aims to create compounds with dual or synergistic effects, potentially leading to enhanced efficacy and the ability to overcome drug resistance. mdpi.com For instance, pyrimidine derivatives have been incorporated into hybrid compounds with other heterocyclic systems to create novel anticancer agents. mdpi.com

The concept of molecular scaffolds is central to medicinal chemistry, providing a basis for the systematic investigation of core structures and their association with biological activities. researchgate.net The pyrimidine scaffold is particularly promising for developing inhibitors of challenging biological targets, such as ABC transporters, which are involved in multidrug resistance in cancer. nih.gov The exploration of these hybrid and multifunctional pyrimidine structures holds significant potential for advancing various fields, from medicine to materials science. mdpi.compsu.edu

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2,4-Difluoro-6-phenylpyrimidine in laboratory settings?

- Methodological Answer :

- Always wear PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Use fume hoods or gloveboxes for reactions involving volatile byproducts or toxic intermediates .

- Employ filtered pipette tips during sample preparation to minimize cross-contamination .

- Dispose of waste via certified hazardous waste services, segregating halogenated and non-halogenated streams .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Metal-free fluorination : React β-CF₃ aryl ketones with amidines under mild conditions (e.g., NMP solvent, 120°C) to achieve high yields (up to 85%) .

- Intermediate substitution : Start with 2,4-dichloropyrimidine derivatives, substituting chlorine atoms selectively using KF or CsF in polar aprotic solvents .

- Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Resolve substituent effects on the pyrimidine ring (e.g., ¹⁹F NMR δ ≈ -110 ppm for C-F groups) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks with <2 ppm error) .

- Melting point analysis : Confirm crystalline purity (e.g., typical range: 85–120°C) .

Advanced Research Questions

Q. How can researchers functionalize the pyrimidine ring of this compound for medicinal chemistry applications?

- Methodological Answer :

- Nucleophilic aromatic substitution : Replace fluorine at C4/C2 with amines or thiols using DIPEA as a base in DMF .

- Cross-coupling : Perform Suzuki-Miyaura reactions at C6-phenyl group with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) .

- Post-functionalization : Attach fluorinated side chains via amidation or esterification (e.g., 2-(4-aminophenyl)acetamide coupling) .

Q. How can contradictions in NMR data for fluorinated pyrimidine derivatives be resolved?

- Methodological Answer :

- Decoupling experiments : Differentiate overlapping ¹H signals (e.g., aromatic protons near fluorine atoms) .

- Variable-temperature NMR : Identify dynamic effects causing signal splitting .

- Comparative analysis : Cross-reference with crystallographic data (e.g., dihedral angles from X-ray structures) to validate substituent orientations .

Q. What computational approaches predict the electronic and reactive properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potentials and Fukui indices for nucleophilic/electrophilic sites .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess reactivity toward electron-deficient partners .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How does crystallography elucidate the solid-state behavior of this compound derivatives?

- Methodological Answer :

- X-ray diffraction : Resolve intermolecular interactions (e.g., C–H⋯F hydrogen bonds, π-π stacking) influencing packing .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., F⋯H interactions ≈15% of total surface) .

- Polymorph screening : Use solvent evaporation or grinding to isolate metastable forms with distinct bioactivity .

Q. What strategies optimize reaction yields for 2,6-disubstituted 4-fluoropyrimidines under metal-free conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.